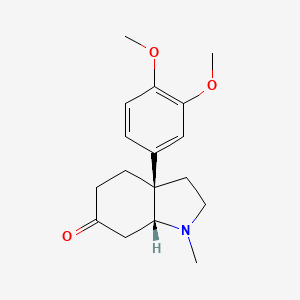

Mesembrine

Description

Properties

IUPAC Name |

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIQPJTGIHDGO-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947774 | |

| Record name | (-)-Mesembrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24880-43-1, 6023-73-0 | |

| Record name | Mesembrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006023730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesembrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mesembrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESEMBRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86E2ZU4ETY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESEMBRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423182RCI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mesembrine's Dual Mechanism of Action: A Technical Guide on Serotonin Reuptake Inhibition and Vesicular Monoamine Transporter 2 Upregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesembrine (B35894), a principal alkaloid from the South African succulent Sceletium tortuosum, has garnered significant interest for its psychoactive properties, traditionally associated with mood enhancement and anxiety reduction.[1][2][3] This technical guide provides an in-depth analysis of this compound's primary mechanism of action as a potent serotonin (B10506) reuptake inhibitor. Furthermore, it explores an emerging and potentially primary mechanism involving the upregulation of Vesicular Monoamine Transporter 2 (VMAT2), which suggests a broader role as a monoamine releasing agent. This document synthesizes quantitative data, details key experimental methodologies, and presents signaling pathway and experimental workflow diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a tricyclic alkaloid that has been identified as a key bioactive constituent of Sceletium tortuosum.[1] Its molecular structure allows it to interact with key proteins in the central nervous system, leading to its observed psychoactive effects. The primary focus of research has been on its potent inhibition of the serotonin transporter (SERT), a mechanism it shares with many clinically prescribed antidepressants.[4] However, recent evidence suggests a more complex pharmacology, with studies indicating that high-mesembrine extracts of Sceletium tortuosum also function as monoamine releasing agents through the upregulation of VMAT2.[2][5][6] This dual mechanism positions this compound as a unique pharmacological agent with potential therapeutic applications in mood and anxiety disorders.[3]

Quantitative Analysis of this compound's Bioactivity

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on the serotonin transporter and phosphodiesterase 4.

| Parameter | Value | Target | Notes | Reference |

| Kᵢ (Binding Affinity) | 1.4 nM | Serotonin Transporter (SERT) | Kᵢ represents the inhibition constant, with a lower value indicating higher binding affinity. | [1][7] |

| IC₅₀ (Inhibitory Concentration) | < 1 µM | Serotonin Transporter (SERT) | IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | [7] |

| Kᵢ (Binding Affinity) | 7,800 nM | Phosphodiesterase 4 (PDE4) | Demonstrates significantly weaker binding to PDE4 compared to SERT. | [1] |

Core Mechanisms of Action

Serotonin Reuptake Inhibition

This compound's most well-characterized mechanism of action is its potent inhibition of the serotonin transporter (SERT).[8] SERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the serotonergic signal. By binding to and inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This action is believed to be the primary contributor to its antidepressant and anxiolytic effects.[3][9]

VMAT2 Upregulation and Monoamine Release

Emerging research suggests that high-mesembrine extracts may primarily act as monoamine releasing agents, with serotonin reuptake inhibition being a secondary effect.[5][6] This is proposed to occur through the upregulation of the vesicular monoamine transporter-2 (VMAT2).[2][5][6] VMAT2 is responsible for packaging monoamines, including serotonin, from the cytoplasm into synaptic vesicles for subsequent release. By upregulating VMAT2 expression, this compound may enhance the loading of serotonin into vesicles, leading to an increased release of the neurotransmitter into the synaptic cleft.[5][6]

Detailed Experimental Protocols

SERT Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT).

-

Objective: To quantify the affinity of this compound for hSERT by measuring its ability to displace a specific radioligand.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Test compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of this compound or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Synaptosomal Serotonin Uptake Assay

This assay measures the functional effect of this compound on serotonin reuptake in a more physiologically relevant system.

-

Objective: To determine the inhibitory potency (IC₅₀) of this compound on serotonin uptake into synaptosomes.

-

Materials:

-

Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum or cortex).

-

Radiolabeled substrate: [³H]Serotonin.

-

Test compound: this compound, serially diluted.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Glass fiber filters, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control.

-

Initiation of Uptake: Initiate serotonin uptake by adding [³H]Serotonin to the synaptosome suspensions.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

Scintillation Counting: Quantify the amount of [³H]Serotonin taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Quantification of VMAT2 Expression

This protocol outlines a general method for assessing changes in VMAT2 protein levels following treatment with this compound.

-

Objective: To determine if this compound treatment alters the expression of VMAT2 in a cellular model.

-

Materials:

-

Human astrocytes or mouse hippocampal cells.

-

This compound solution.

-

Primary antibody against VMAT2.

-

Fluorescently labeled secondary antibody.

-

Fluorescence microscope and digital image analysis software.

-

-

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat them with varying concentrations of this compound or a vehicle control for specific time points (e.g., 15 and 30 minutes).

-

Immunocytochemistry: Fix, permeabilize, and block the cells. Incubate with the primary anti-VMAT2 antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Imaging: Acquire fluorescent images of the cells using a fluorescence microscope.

-

Image Analysis: Use digital image analysis software to quantify the fluorescence intensity corresponding to VMAT2 expression in the treated and control cells.

-

Data Analysis: Compare the VMAT2 expression levels between the this compound-treated and control groups to determine if there is a significant upregulation.

-

Conclusion

This compound exhibits a compelling dual mechanism of action, functioning as both a potent serotonin reuptake inhibitor and, as suggested by recent studies on high-mesembrine extracts, a monoamine releasing agent via the upregulation of VMAT2. Its high affinity for the serotonin transporter provides a clear rationale for its traditional use in mood regulation. The potential for VMAT2 upregulation introduces a novel aspect to its pharmacology that warrants further investigation to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate pharmacology of this promising natural compound. A deeper understanding of these mechanisms is crucial for the development of novel therapeutics for mood and anxiety disorders.

References

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress [mdpi.com]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]

- 9. Frontiers | Increased Vesicular Monoamine Transporter 2 (VMAT2) and Dopamine Transporter (DAT) Expression in Adolescent Brain Development: A Longitudinal Micro-PET/CT Study in Rodent [frontiersin.org]

The Enigmatic Pathway of Mesembrine Biosynthesis in Sceletium tortuosum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mesembrine (B35894) biosynthesis pathway in Sceletium tortuosum. It is intended for researchers, scientists, and drug development professionals engaged in the study of this medicinally important plant and its unique alkaloids. This document synthesizes the available literature, presenting a proposed pathway, detailing relevant experimental methodologies, and identifying key areas for future research.

Introduction

Sceletium tortuosum, a succulent plant native to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiolytic properties. The primary psychoactive constituents responsible for these effects are a group of alkaloids, with this compound being the most abundant and well-studied. The unique tricyclic structure of this compound has made its biosynthesis a subject of scientific inquiry. This guide delves into the core of this pathway, from its aromatic amino acid precursors to the formation of the characteristic this compound skeleton. While the complete enzymatic cascade has not been fully elucidated, this document presents the current hypothesized pathway based on radiolabeling studies and analogy to other plant alkaloid biosynthetic pathways.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to originate from the aromatic amino acids L-phenylalanine and L-tyrosine. Through a series of proposed enzymatic reactions, these precursors are thought to be converted into the core structure of this compound.

Precursors and Key Intermediates

Radiotracer studies have confirmed that L-phenylalanine provides the C6-C2 unit, while L-tyrosine contributes the C6-C1 unit to the this compound scaffold. The pathway is proposed to proceed through several key intermediates, including sceletenone, which has been identified as a late-stage precursor to this compound and its derivatives.

The initial steps are hypothesized to involve the conversion of L-phenylalanine to cinnamic acid and L-tyrosine to p-coumaric acid, common steps in plant secondary metabolism. The subsequent condensation and cyclization reactions leading to the formation of the characteristic octahydroindole ring system are less understood and represent a significant knowledge gap.

Visualization of the Proposed Pathway

The following diagram illustrates the hypothesized biosynthetic pathway of this compound, highlighting the known precursors and key proposed intermediates.

Quantitative Data Summary

A significant challenge in the study of this compound biosynthesis is the lack of comprehensive quantitative data. To date, there are no published reports detailing the kinetic parameters of the enzymes involved or the in planta concentrations of the biosynthetic intermediates. This represents a critical area for future research to understand the pathway's flux and regulation.

Table 1: Quantitative Data on this compound and Related Alkaloids in Sceletium tortuosum

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| This compound | 0.3 - 8.6 | GC-MS, LC-MS | [1] |

| Mesembrenone | Variable (increases with fermentation) | GC-MS, LC-MS | [1] |

| Mesembrenol | Variable | GC-MS, LC-MS | [1] |

| 4'-O-demethylmesembrenol | Variable | GC-MS | [1] |

Note: The concentrations of this compound alkaloids can vary significantly depending on the plant's genetic makeup (chemotype), environmental conditions, and post-harvest processing such as fermentation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of the this compound biosynthetic pathway.

Metabolomic Analysis of Sceletium tortuosum using LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound and its related alkaloids from plant material.

4.1.1 Sample Preparation

-

Lyophilize fresh plant material (Sceletium tortuosum leaves and stems) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (B129727) (v/v) containing a suitable internal standard (e.g., deuterated this compound, if available).

-

Vortex the mixture for 1 minute.

-

Sonciate the mixture in a water bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2 LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the alkaloids of interest (e.g., 5% B to 95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each alkaloid.

Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

As the specific enzymes of the this compound pathway are largely unknown, a common strategy is to identify candidate genes through transcriptome analysis and then functionally characterize the encoded enzymes in a heterologous host.

4.2.1 Identification of Candidate Genes

-

Perform RNA sequencing (RNA-Seq) on different tissues and developmental stages of Sceletium tortuosum.

-

Assemble the transcriptome and identify putative enzyme-coding genes (e.g., P450 monooxygenases, reductases, methyltransferases) that show expression patterns correlated with alkaloid accumulation.

4.2.2 Heterologous Expression in E. coli

-

Clone the full-length cDNA of a candidate gene into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8 at 37°C.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

4.2.3 Protein Purification and Enzyme Assays

-

Lyse the bacterial cells by sonication in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).

-

Conduct enzyme assays by incubating the purified enzyme with the hypothesized substrate (e.g., a proposed intermediate in the this compound pathway) and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

-

Analyze the reaction products by LC-MS or GC-MS to determine if the enzyme catalyzes the expected transformation.

Conclusion and Future Directions

The biosynthesis of this compound in Sceletium tortuosum remains a compelling area of research. While the precursor molecules and some late-stage intermediates are known, the complete enzymatic pathway and its regulation are yet to be fully elucidated. The lack of quantitative data on enzyme kinetics and metabolite pools is a major hurdle in understanding the metabolic flux towards this compound production.

Future research should focus on:

-

Transcriptome and Genome Sequencing: To identify the full suite of genes involved in the pathway.

-

Enzyme Characterization: To functionally validate the roles of candidate enzymes through in vitro and in vivo studies.

-

Metabolic Engineering: To potentially enhance the production of this compound in Sceletium tortuosum or to transfer the pathway to a heterologous host for industrial-scale production.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of fully unraveling the intricate biosynthetic machinery responsible for producing the unique and valuable alkaloids of Sceletium tortuosum.

References

Unveiling the Source: A Technical Guide to the Natural Occurrence and Extraction of Mesembrine Alkaloids

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the natural sources and sophisticated extraction methodologies for mesembrine (B35894) alkaloids. This whitepaper serves as an essential resource for researchers, scientists, and professionals in the field of drug development, providing an in-depth look into this significant class of psychoactive compounds.

This compound alkaloids, primarily found in the South African succulent Sceletium tortuosum (commonly known as Kanna), have garnered considerable interest for their potential therapeutic applications, particularly in the management of anxiety and depression.[1] Their mechanism of action, which involves serotonin (B10506) reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition, positions them as promising candidates for novel pharmaceutical development.[2][3]

This guide offers a thorough examination of the botanical sources of these alkaloids, presenting quantitative data on their distribution within various plant species and parts. Furthermore, it provides a detailed overview of both traditional and modern extraction and purification techniques, complete with experimental protocols and comparative data on extraction efficiency.

Natural Sources of this compound Alkaloids

The primary natural sources of this compound alkaloids belong to the Aizoaceae family, with the genus Sceletium being the most prominent.[4] Several other genera within this family, such as Lampranthus, Mesembryanthemum, Cylindrophyllum, Drosanthemum, and Oscularia, also contain these alkaloids, albeit often in lower concentrations.[5]

Sceletium tortuosum remains the most well-known and studied source, containing a complex profile of alkaloids including this compound, mesembrenone (B1676307), mesembranol, and ∆7-mesembrenone.[6][7] The relative concentrations of these alkaloids can vary significantly depending on the plant's genetics, geographical location, season of harvest, and post-harvest processing.[7] For instance, the traditional practice of fermentation has been shown to alter the alkaloid profile, notably decreasing this compound content while increasing levels of ∆7-mesembrenone.[5]

Alkaloid Content in Sceletium Species

The following table summarizes the distribution and concentration of major this compound alkaloids in various Sceletium species. This data is crucial for the selection of appropriate plant material for extraction and research purposes.

| Plant Species | Major Alkaloids Present | This compound (% w/w) | Mesembrenone (% w/w) | Mesembranol (% w/w) | Other Notable Alkaloids | Reference |

| Sceletium tortuosum | This compound, Mesembrenone, Mesembranol, Epimesembranol | 2.20% | 0.16% | 0.18% | Δ7-mesembrenone | [8] |

| Sceletium expansum | This compound, Mesembrenone | 0.30% | 0.03% | Low concentrations | Epimesembranol | [8] |

| Sceletium strictum | This compound, Mesembrenone | 0.68% | 0.76% | - | 4'-O-demethylmesembrenone or 4'-O-demethylmesembrenol | [8] |

| Sceletium namaquense | This compound | ~1% | - | - | - | [9] |

Extraction and Purification Methodologies

The isolation of this compound alkaloids from plant material involves several stages, from initial extraction to final purification. The choice of method depends on the desired scale, purity, and the specific alkaloids of interest.

Traditional Preparation: Fermentation

Historically, Sceletium tortuosum was prepared by crushing the plant material and allowing it to ferment in a sealed container for several days before drying.[7] This process, often referred to as "kougoed," not only reduces the content of potentially harmful oxalic acid but also significantly alters the alkaloid profile.[7] Research has shown that crushing the plant material prior to drying can lead to a substantial increase in total alkaloid levels.[2]

Solvent Extraction

A common laboratory and industrial-scale method involves the use of organic solvents to extract the alkaloids from the dried and powdered plant material.

-

Ethanol (B145695) Extraction : Due to its polarity, ethanol is effective at dissolving this compound and related alkaloids.[8] A typical procedure involves macerating the plant material in 95% ethanol for an extended period (7-14 days) with daily agitation, followed by filtration and evaporation of the solvent.[8]

-

Soxhlet Extraction : This continuous extraction method uses a smaller amount of solvent and is highly efficient. The plant material is placed in a thimble and repeatedly washed with a refluxing solvent, such as ethanol or dichloromethane.[2][10]

Acid-Base Extraction

This classic technique for alkaloid purification leverages the basic nature of these compounds. The initial crude extract is dissolved in a dilute acidic solution, which protonates the alkaloids, rendering them water-soluble. This aqueous solution is then washed with a non-polar solvent to remove fats and other impurities. Subsequently, the pH of the aqueous layer is raised with a base, deprotonating the alkaloids and making them soluble in an organic solvent, into which they can then be extracted.[5][11]

Advanced Purification Techniques

For obtaining high-purity individual alkaloids, chromatographic methods are indispensable.

-

Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column.[2][8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC offers high resolution and is used for both analytical quantification and preparative purification of this compound alkaloids.[11][12] A C18 column is commonly used with a mobile phase consisting of a mixture of water, acetonitrile, and a pH modifier like ammonium (B1175870) hydroxide (B78521) to ensure good peak shape for the basic alkaloids.[9][12]

-

High-Speed Counter-Current Chromatography (HSCCC) : This all-liquid separation technique avoids the use of solid stationary phases, which can irreversibly adsorb alkaloids, leading to higher yields and purity.[13]

Supercritical Fluid Extraction (SFE)

A more modern and environmentally friendly approach is the use of supercritical carbon dioxide (SC-CO₂) as a solvent.[14] While pure SC-CO₂ is non-polar, its solvating power for more polar compounds like alkaloids can be significantly enhanced by the addition of a polar co-solvent, such as ethanol or methanol.[15][16][17] SFE offers advantages such as high selectivity, shorter extraction times, and the absence of residual organic solvents in the final product.[15]

Experimental Protocols

The following provides a generalized protocol for the extraction and purification of this compound alkaloids.

Protocol 1: Acid-Base Extraction for Alkaloid Purification

-

Initial Solvent Extraction : Extract the dried and powdered Sceletium tortuosum material with ethanol using maceration or Soxhlet extraction to obtain a crude extract.[5]

-

Acidification : Dissolve the crude extract in a dilute acidic solution (e.g., 5% acetic acid or 0.25M sulfuric acid).[5][11] This step protonates the alkaloids, making them soluble in the aqueous phase.

-

Defatting : Wash the acidic solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove lipids and other non-polar impurities. Discard the organic layer.[2][5]

-

Basification : Adjust the pH of the aqueous solution to approximately 9-10 using a base such as ammonium hydroxide.[5][11] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Final Extraction : Extract the alkaloids from the basified aqueous solution using an organic solvent like dichloromethane.[5][11]

-

Solvent Evaporation : Collect the organic layers and evaporate the solvent under reduced pressure to yield a purified alkaloid extract.[5]

Protocol 2: HPLC Analysis and Purification

-

Sample Preparation : Dissolve the purified alkaloid extract in the HPLC mobile phase.

-

Chromatographic Conditions :

-

Analysis and Fraction Collection : Inject the sample into the HPLC system. For preparative HPLC, collect the fractions corresponding to the retention times of the target alkaloids (e.g., mesembrenone and this compound).[11]

Visualizing the Process and Mechanism

To better understand the workflow and the biological activity of this compound alkaloids, the following diagrams have been generated.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]

- 4. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2021086345A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]

- 7. GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high “Kanna” isolated from Sceletium tortuosum | Semantic Scholar [semanticscholar.org]

- 8. healingherbals.store [healingherbals.store]

- 9. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (−)-Mesembrine and its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(−)-Mesembrine is a prominent alkaloid found in the South African plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic properties.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of (−)-mesembrine and its enantiomeric forms, focusing on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. The naturally occurring form of mesembrine (B35894) is the levorotatory isomer, (−)-mesembrine.[3] While synthetic routes for the non-natural (+)-enantiomer and the racemic mixture have been developed, a comprehensive comparative analysis of their pharmacological activities is limited by the scarcity of publicly available quantitative data for the (+)- and racemic forms.[2][3]

Core Pharmacological Mechanisms

(−)-Mesembrine exerts its primary pharmacological effects through a dual mechanism of action: inhibition of the serotonin (B10506) transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[3][4][5]

Serotonin Transporter (SERT) Inhibition

(−)-Mesembrine is a potent inhibitor of the serotonin transporter (SERT), the primary protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][4] By blocking SERT, (−)-mesembrine increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is shared by many clinically used antidepressants, such as selective serotonin reuptake inhibitors (SSRIs).[4] Binding assays have revealed that (−)-mesembrine is a more potent inhibitor of SERT than the well-known antidepressant fluoxetine (B1211875) (Prozac).[2]

Phosphodiesterase 4 (PDE4) Inhibition

In addition to its effects on SERT, (−)-mesembrine also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[3][6] By inhibiting PDE4, (−)-mesembrine leads to an accumulation of intracellular cAMP, which can modulate the activity of various downstream signaling pathways involved in inflammation and cognition.[6] However, its inhibitory activity at PDE4 is considerably weaker than its potent inhibition of SERT.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with its primary molecular targets. A significant gap exists in the literature regarding the specific pharmacological activities of the (+)-enantiomer and the racemic mixture of this compound.

Table 1: Serotonin Transporter (SERT) Binding Affinity and Inhibition

| Compound | Parameter | Value | Species/Assay System | Reference(s) |

| (−)-Mesembrine | Kᵢ | 1.4 nM | Not specified | [4][7] |

| (−)-Mesembrine | IC₅₀ | < 1 µM | Not specified | [7] |

| (+)-Mesembrine | Kᵢ / IC₅₀ | Data not available | - | - |

| (±)-Mesembrine (racemic) | Kᵢ / IC₅₀ | Data not available | - | - |

Table 2: Phosphodiesterase 4 (PDE4) Inhibition

| Compound | Parameter | Value | Species/Assay System | Reference(s) |

| (−)-Mesembrine | Kᵢ | 7,800 nM (7.8 µM) | Not specified | [3] |

| (−)-Mesembrine | IC₅₀ | 7,800 nM (7.8 µM) - 29,000 nM (29 µM) | Human recombinant PDE4B | [1][6] |

| (+)-Mesembrine | IC₅₀ | Data not available | - | - |

| (±)-Mesembrine (racemic) | IC₅₀ | Data not available | - | - |

Experimental Protocols

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound and its enantiomers for the human serotonin transporter (hSERT).

Objective: To determine the binding affinity of test compounds for hSERT by measuring their ability to displace a known radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 cells).

-

Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compounds: (−)-Mesembrine, (+)-mesembrine, and (±)-mesembrine, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Test compound dilution, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This protocol describes a typical in vitro enzyme inhibition assay to determine the IC₅₀ value of this compound and its enantiomers against PDE4.

Objective: To measure the ability of test compounds to inhibit the enzymatic activity of PDE4.

Materials:

-

Enzyme: Recombinant human PDE4 (e.g., PDE4B).

-

Substrate: Cyclic adenosine monophosphate (cAMP).

-

Test Compounds: (−)-Mesembrine, (+)-mesembrine, and (±)-mesembrine, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known PDE4 inhibitor (e.g., rolipram).

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl₂.

-

Detection Reagents: A system to detect the product of the enzymatic reaction (AMP or the remaining cAMP). This can be based on various principles, such as fluorescence polarization, HTRF, or ELISA.

-

384-well microplates.

-

Microplate reader.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Assay Setup: In a 384-well microplate, add the following to each well:

-

Assay buffer.

-

Test compound dilution or positive control.

-

PDE4 enzyme solution.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate remaining using the chosen detection method according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

-

Signaling Pathways and Experimental Workflows

Serotonin Transporter (SERT) Inhibition Pathway

The following diagram illustrates the mechanism of action of this compound at the serotonin transporter.

Phosphodiesterase 4 (PDE4) Inhibition Pathway

The diagram below shows how this compound's inhibition of PDE4 affects intracellular signaling.

General Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the in vitro pharmacological characterization of this compound and its enantiomers.

References

- 1. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]

- 2. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Sceletium tortuosum Alkaloid [benchchem.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The intricate World of Mesembrine Alkaloids: A Deep Dive into their Chemical Architecture and Stereochemistry

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the chemical structure and stereochemistry of mesembrine (B35894) alkaloids. This whitepaper provides a detailed analysis of the core molecular framework, stereochemical nuances, and key experimental methodologies, positioning it as a critical resource for advancements in neuropharmacology and medicinal chemistry.

This compound alkaloids, primarily sourced from the South African plant Sceletium tortuosum, have garnered significant interest for their potential therapeutic applications, particularly as serotonin (B10506) reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[1] This guide meticulously dissects the foundational 3a‐aryl‐cis‐octahydroindole skeleton that characterizes this class of compounds, with a special focus on the crucial quaternary stereocenter at the bridgehead of the molecule.[2][3]

The Core Structure: An Aryloctahydroindole Skeleton

The fundamental structure of this compound alkaloids is a tricyclic system featuring a cis-fused octahydroindole core with an aryl substituent at the 3a position. The naturally occurring and most studied member of this family is (-)-mesembrine.

Key Structural Features of this compound Alkaloids:

-

Tricyclic Core: A fused ring system consisting of a cyclohexanone (B45756) ring and a pyrrolidine (B122466) ring.

-

Aryl Substituent: Typically a dimethoxyphenyl group attached to the 3a position.

-

Quaternary Stereocenter: A key chiral center at position 7a, which is a bridgehead carbon, presenting a significant synthetic challenge.[2][3]

-

Chiral Centers: In addition to the quaternary center, another chiral center exists at position 3a.

Below is a diagram illustrating the core chemical structure of this compound and related alkaloids.

Caption: Core chemical structure of this compound alkaloids.

Stereochemistry: The Decisive Factor in Biological Activity

The biological activity of this compound alkaloids is intrinsically linked to their stereochemistry. The absolute configuration of the chiral centers dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The naturally occurring isomer of this compound is (-)-mesembrine, which has been determined by X-ray crystallography to possess the (3aS, 7aS) absolute configuration.[4][5] This specific spatial arrangement is crucial for its high affinity for the serotonin transporter.

Caption: Relationship between this compound and its stereoisomers.

Quantitative Analysis of Biological Activity

The primary pharmacological targets of this compound alkaloids are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). The inhibitory activity of these compounds against these targets has been quantified and is summarized in the table below.

| Alkaloid | Target | Assay Type | Value | Reference |

| (-)-Mesembrine | SERT | Binding Affinity (Ki) | 1.4 nM | [6] |

| Mesembrenone | SERT | Binding Affinity (Ki) | 27 nM | [6] |

| Δ7-Mesembrenone | SERT | Binding Free Energy (ΔG) | -5.882 kcal/mol | [6] |

| (-)-Mesembrine | PDE4 | Inhibitory Concentration (IC50) | 7.8 µM | |

| Mesembrenone | PDE4 | Inhibitory Concentration (IC50) | < 1 µM | [6] |

Key Experimental Protocols

This technical guide provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound alkaloids.

Isolation and Purification of this compound Alkaloids from Sceletium tortuosum

A common method for the extraction and purification of this compound alkaloids involves an acid-base extraction followed by chromatographic separation.

Caption: Workflow for the isolation of this compound alkaloids.

Protocol Overview:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, often with the aid of sonication.[7]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction.

-

Chromatographic Purification: The alkaloid-rich fraction is then purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield individual alkaloids.[5][7]

Serotonin Transporter (SERT) Radioligand Binding Assay

The binding affinity of this compound alkaloids to the serotonin transporter is a key measure of their potential as antidepressants. This is typically determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to the serotonin transporter.

Materials:

-

Cell membranes expressing human SERT

-

Radioligand (e.g., [³H]citalopram)

-

Test compounds (this compound alkaloids)

-

Assay buffer

-

96-well microplates

-

Cell harvester and glass fiber filter mats

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing hSERT are prepared and resuspended in assay buffer to a specific protein concentration.[6]

-

Assay Setup: In a 96-well plate, the membrane suspension is incubated with the radioligand and varying concentrations of the test compound.[6] Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT inhibitor) are included.[6]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.[6]

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.[6]

Phosphodiesterase 4 (PDE4) Inhibition Assay

The ability of this compound alkaloids to inhibit PDE4 is another important aspect of their pharmacological profile.

Principle: This assay measures the inhibition of the enzymatic activity of PDE4, which hydrolyzes cyclic AMP (cAMP).

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Incubation: The PDE4 enzyme is pre-incubated with various concentrations of the test compound (this compound alkaloids).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (AMP) or the remaining substrate (cAMP) is quantified. This can be done using various methods, including fluorescence polarization, ELISA, or radiometric assays.

-

Data Analysis: The results are used to calculate the IC50 value for each compound, representing the concentration that causes 50% inhibition of PDE4 activity.

This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research and development of novel therapeutics based on the unique chemical architecture of this compound alkaloids. The detailed methodologies and structured data presentation are intended to facilitate reproducible and high-quality research in this promising field.

References

- 1. This compound alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. benchchem.com [benchchem.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

Mesembrine's Role as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesembrine (B35894), a principal alkaloid from the plant Sceletium tortuosum, has garnered significant interest for its psychoactive properties, primarily attributed to its action as a serotonin (B10506) reuptake inhibitor. However, emerging research has identified a secondary, albeit weaker, mechanism of action: the inhibition of phosphodiesterase 4 (PDE4). This technical guide provides an in-depth analysis of this compound's role as a PDE4 inhibitor, presenting quantitative data, detailed experimental protocols for assessing PDE4 inhibition, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Sceletium tortuosum, commonly known as kanna, has a long history of traditional use in South Africa for its mood-enhancing and anxiolytic effects.[1][2][3] The primary psychoactive constituents are a group of alkaloids, with this compound being one of the most abundant.[1] While the principal mechanism of action for this compound is the inhibition of the serotonin transporter, its activity as a phosphodiesterase 4 (PDE4) inhibitor presents an additional layer of pharmacological complexity and therapeutic potential.[1][2][4]

PDE4 is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is integral to a wide range of cellular processes, including inflammation and neuronal function.[5] By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[5] This mechanism makes PDE4 a significant therapeutic target for inflammatory diseases and neurological disorders.[6][7] This guide focuses on the specific interaction of this compound and related alkaloids with PDE4.

Quantitative Data: Inhibitory Activity of this compound and Related Alkaloids on PDE4

The inhibitory potency of this compound and its analogs against PDE4 has been quantified in several studies. The data, presented in Table 1, showcases the varying affinities of these compounds for the PDE4 enzyme. It is noteworthy that while this compound itself is a relatively weak inhibitor, other alkaloids found in Sceletium tortuosum, such as mesembrenone (B1676307), exhibit significantly higher potency.

| Compound | Inhibitory Potency (Ki) | Half-maximal Inhibitory Concentration (IC50) | Source(s) |

| This compound | 7,800 nM | 7,800 nM | [1][8] |

| This compound-HCl | 29 µM | [6] | |

| Mesembrenone | <1 µM (470 nM) | [8] | |

| Mesembrenol | 10,000 nM | [8] |

Signaling Pathway and Mechanism of Action

The canonical cAMP signaling pathway is modulated by the activity of PDE4. This compound, by inhibiting PDE4, prevents the degradation of cAMP, leading to its accumulation within the cell. This, in turn, potentiates the downstream effects of cAMP signaling. The following diagram illustrates this pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of a compound's inhibitory effect on PDE4 is typically achieved through in vitro enzyme assays. While the specific protocols used to generate the data in Table 1 are not exhaustively detailed in the cited literature, a general and representative methodology is provided below. This protocol is based on standard practices for fluorescence polarization-based PDE4 inhibition assays.

General Protocol for In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PDE4 subtype.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B)

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Test compound (this compound) dissolved in DMSO

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

Binding agent (e.g., IMAP™ Binding Solution)

-

Low-volume, black, 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%). Prepare "No Inhibitor" (buffer with DMSO) and "Blank" (buffer only) controls.

-

Assay Plate Preparation: Add 5 µL of each diluted inhibitor concentration or control to the appropriate wells of a 384-well plate.

-

Substrate Addition: Add 5 µL of the fluorescently labeled cAMP substrate (e.g., 100 nM working concentration) to all wells.

-

Reaction Initiation: Add 10 µL of the diluted recombinant PDE4 enzyme to all wells except the "Blank" controls to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination and Product Binding: Add a binding agent to stop the reaction and bind to the resulting 5'-AMP product.

-

Signal Detection: After a brief incubation to allow for binding, read the fluorescence polarization on a microplate reader.

-

Data Analysis: Calculate the percent inhibition of PDE4 activity at each this compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for evaluating a potential PDE4 inhibitor like this compound.

Discussion and Future Directions

The available data indicates that this compound is a weak inhibitor of PDE4, especially when compared to its potent activity as a serotonin reuptake inhibitor.[1] However, the presence of more potent PDE4-inhibiting alkaloids like mesembrenone in Sceletium tortuosum extracts suggests that the overall pharmacological effect of the plant may be a result of synergistic interactions between these different mechanisms.[8][9] The dual action of 5-HT reuptake inhibition and PDE4 inhibition is a novel therapeutic strategy that could offer advantages, particularly in the treatment of depression and anxiety.[3][8]

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A more comprehensive analysis of the SAR of this compound analogs could lead to the design of more potent and selective PDE4 inhibitors.[6]

-

In Vivo Studies: The majority of the current data is from in vitro assays. In vivo studies are necessary to understand the physiological relevance of this compound's PDE4 inhibitory activity and its contribution to the overall behavioral effects of Sceletium tortuosum.

-

PDE4 Subtype Selectivity: Investigating the selectivity of this compound and related alkaloids for the different PDE4 subtypes (A, B, C, and D) could provide insights into their specific therapeutic potential and side-effect profiles.

Conclusion

This compound's role as a PDE4 inhibitor, while secondary to its effects on serotonin reuptake, is an important aspect of its pharmacological profile. This guide has provided a consolidated overview of the quantitative data, a representative experimental protocol for assessing its inhibitory activity, and a clear visualization of the underlying molecular mechanisms. For researchers and drug development professionals, understanding this dual mechanism of action is crucial for unlocking the full therapeutic potential of this compound and the broader class of alkaloids from Sceletium tortuosum. Further investigation into this area is warranted and holds promise for the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Acute effects of Sceletium tortuosum (Zembrin), a dual 5-HT reuptake and PDE4 inhibitor, in the human amygdala and its connection to the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]

- 9. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Mesembrine's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrine (B35894), a primary alkaloid isolated from the South African plant Sceletium tortuosum, has garnered significant interest for its potential psychoactive and neuroprotective properties. Traditionally used for its mood-enhancing and stress-relieving effects, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. Preliminary in vitro studies suggest that this compound may offer neuroprotection through a multi-targeted approach, primarily involving the modulation of key neurotransmitter systems and intracellular signaling pathways.

This technical guide provides an in-depth overview of the foundational in vitro research exploring the neuroprotective effects of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways implicated in this compound's mechanism of action.

Core Mechanisms of Action

In vitro studies have identified two primary molecular targets of this compound that are central to its neuroprotective potential:

-

Serotonin (B10506) Reuptake Inhibition: this compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1][2] By blocking SERT, this compound increases the extracellular concentration of serotonin, a neurotransmitter crucial for mood regulation, cognition, and overall brain health.[2]

-

Phosphodiesterase 4 (PDE4) Inhibition: this compound also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, activating downstream signaling cascades such as the cAMP-response element-binding protein (CREB) pathway, which is known to play a vital role in neuronal survival, synaptic plasticity, and neurogenesis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound and its related alkaloids, providing insights into their potency and selectivity.

| Compound | Target | Parameter | Value | Reference |

| This compound | Serotonin Transporter (SERT) | Kᵢ | 1.4 nM | [1] |

| This compound | Phosphodiesterase 4 (PDE4) | Kᵢ | 7,800 nM | [1] |

| Mesembrenone | Phosphodiesterase 4B (PDE4B) | IC₅₀ | 470 nM | [3] |

| This compound | Phosphodiesterase 4B (PDE4B) | IC₅₀ | 7,800 nM | [3] |

| Mesembrenol | Phosphodiesterase 4B (PDE4B) | IC₅₀ | 10,000 nM | [3] |

| High-mesembrine Sceletium extract | Acetylcholinesterase (AChE) | Inhibition | Mild | [4][5] |

| High-mesembrine Sceletium extract | Monoamine Oxidase-A (MAO-A) | Inhibition | Mild | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the neuroprotective effects of this compound.

Cell Viability and Neurotoxicity Assays

These assays are fundamental to determining the protective effects of this compound against neuronal cell death induced by various toxins.

a) MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.

-

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptides to induce cell death.

-

MTT Addition: After the desired incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

b) Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

-

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, serving as an indicator of cytotoxicity.

-

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as the MTT assay for cell seeding, pre-treatment with this compound, and induction of neurotoxicity.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of LDH released is proportional to the number of damaged cells.

-

Antioxidant Activity Assays

These assays evaluate the capacity of this compound to neutralize free radicals and reduce oxidative stress, a key factor in neurodegeneration.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add the this compound solutions to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample).

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

-

Protocol:

-

ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark.

-

Reaction: Add different concentrations of this compound to the ABTS•+ solution.

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 734 nm. The scavenging activity is calculated as a percentage of inhibition of the ABTS•+ radical.

-

Anti-inflammatory Activity Assays

These assays assess the potential of this compound to modulate inflammatory responses in neuronal and glial cells.

a) Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by cells in response to an inflammatory stimulus.

-

Cell Lines: Microglia or astrocyte cell lines (e.g., BV-2 or primary astrocytes) are often used.

-

Protocol:

-

Cell Stimulation: Treat the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the collected supernatants and standards to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

Apoptosis Assays

These assays are used to determine if the neuroprotective effects of this compound involve the inhibition of programmed cell death.

a) Caspase-3 Activity Assay

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule.

-

Protocol:

-

Cell Lysis: After treatment, lyse the cells to release their contents, including caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-3 activity.

-

Assays for Primary Mechanisms of Action

a) Serotonin Reuptake Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes expressing the serotonin transporter (SERT).

-

Protocol:

-

Preparation: Use cells transfected with the human SERT or synaptosomes prepared from brain tissue.

-

Incubation: Incubate the cells or synaptosomes with various concentrations of this compound and a known concentration of [³H]5-HT.

-

Termination of Uptake: Stop the uptake process by rapid filtration and washing to remove extracellular [³H]5-HT.

-

Quantification: Measure the amount of radioactivity retained by the cells or synaptosomes using a scintillation counter. The inhibitory potency (Ki) is determined by competitive binding analysis.

-

b) Phosphodiesterase 4 (PDE4) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP. The inhibition is often measured by quantifying the amount of remaining cAMP or the produced AMP.

-

Protocol:

-

Enzyme and Substrate: Use a purified recombinant PDE4 enzyme and cAMP as the substrate.

-

Reaction: Incubate the PDE4 enzyme with cAMP in the presence of varying concentrations of this compound.

-

Detection: The amount of cAMP or AMP can be quantified using various methods, such as fluorescence polarization, radioimmunoassay (RIA), or enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Serotonin Reuptake Inhibition and Downstream Signaling

This compound's inhibition of the serotonin transporter (SERT) leads to increased serotonin levels in the synapse, enhancing serotonergic neurotransmission and activating downstream signaling cascades that can promote neuronal survival and plasticity.

PDE4 Inhibition and the cAMP/CREB Signaling Pathway

By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in neuroprotection and synaptic plasticity.

Conclusion

The preliminary in vitro evidence strongly suggests that this compound possesses significant neuroprotective potential. Its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor provides a compelling rationale for its observed effects on mood and cognition, and points towards its therapeutic promise in the context of neurodegenerative and psychiatric disorders. The experimental protocols and data summarized in this guide offer a solid foundation for further research into the neuropharmacology of this compound and its derivatives. Future in vivo studies are warranted to validate these in vitro findings and to further explore the therapeutic applications of this promising natural compound.

References

The Alkaloid of Contemplation: A Technical Guide to the Discovery and Historical Research of Mesembrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrine (B35894), a principal psychoactive alkaloid from the South African succulent Sceletium tortuosum (commonly known as Kanna), has a rich history deeply rooted in the traditional practices of the indigenous Khoikhoi and San peoples.[1][2] For centuries, these communities have utilized the plant for its mood-enhancing, stress-relieving, and analgesic properties.[1][2] In recent decades, this compound has captured the attention of the scientific community, leading to extensive research into its pharmacological mechanisms and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, complete with quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Discovery and Historical Context